![molecular formula C18H20N4S B12571319 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- CAS No. 597577-97-4](/img/structure/B12571319.png)
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,8-Tetraazaspiro[45]decane-3-thione, 7,9-diphenyl- is a heterocyclic compound that features a spiro structure with a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- typically involves the reaction of 3,3-dimethyl-2,6-diphenylpiperidin-4-one thiosemicarbazone with m-chloroperbenzoic acid in dichloromethane. The reaction is carried out at low temperatures (0–5°C) and involves stirring for about an hour .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thione group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol.
Applications De Recherche Scientifique
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: Its unique spiro structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Mécanisme D'action
The mechanism of action of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- involves its interaction with biological targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the spiro structure may allow the compound to fit into specific binding pockets, enhancing its selectivity and potency.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolidine-3-thione: Shares the thione group and has similar biological activities.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with potential medicinal applications.
Uniqueness: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- is unique due to its specific spiro structure and the presence of two phenyl groups, which may enhance its biological activity and stability compared to similar compounds.
Propriétés
Numéro CAS |
597577-97-4 |
|---|---|
Formule moléculaire |
C18H20N4S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
7,9-diphenyl-1,2,4,8-tetrazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H20N4S/c23-17-20-18(22-21-17)11-15(13-7-3-1-4-8-13)19-16(12-18)14-9-5-2-6-10-14/h1-10,15-16,19,22H,11-12H2,(H2,20,21,23) |
Clé InChI |
XNCGUGMAOBEOPL-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(CC12NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
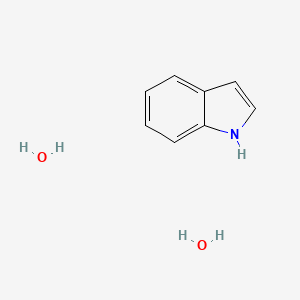
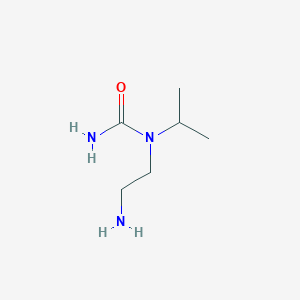
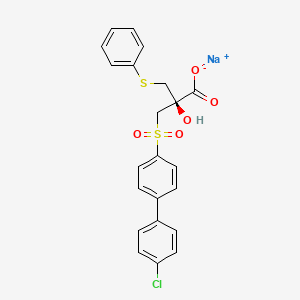

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
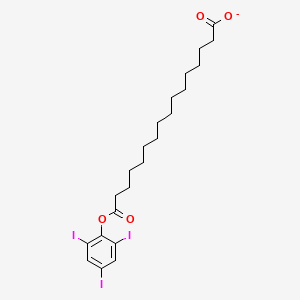
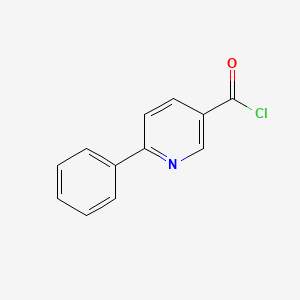
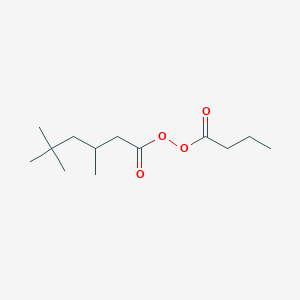
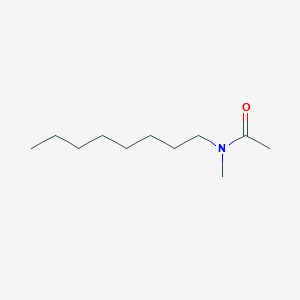
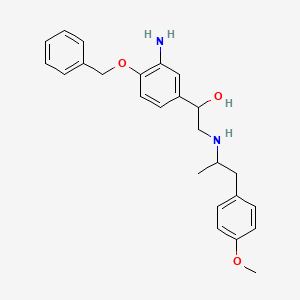
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
